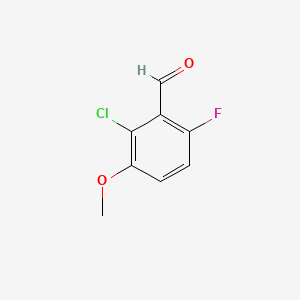

2-Chloro-6-fluoro-3-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJUPJLEUPNEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzaldehyde

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. Substituted benzaldehydes are foundational intermediates, prized for the versatility of the aldehyde group in forming carbon-carbon and carbon-nitrogen bonds. 2-Chloro-6-fluoro-3-methoxybenzaldehyde (CAS No. 149949-29-1) is a highly functionalized aromatic aldehyde that presents a unique combination of reactive sites and directing groups. The presence of ortho-halogen substituents (chlorine and fluorine) and a meta-methoxy group creates a specific electronic and steric environment, making it a valuable precursor for complex heterocyclic systems and targeted active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its properties, a validated synthesis strategy, potential applications grounded in the utility of analogous structures, and essential safety protocols for its handling.

Part 1: Physicochemical Properties

The physical and chemical characteristics of this compound determine its behavior in reactions, its solubility, and its storage requirements. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 149949-29-1 | [1][2] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.59 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 105-106 °C | [1] |

| Solubility | Water (15 mg/L at 20°C); Soluble in heptane, toluene, methanol, ethyl acetate, acetone. | [3] |

| Purity | Typically ≥97% | [1] |

| InChI Key | WRJUPJLEUPNEBO-UHFFFAOYSA-N | [1] |

Part 2: Synthesis and Mechanism

While specific process-scale literature for this compound is not broadly published, its synthesis can be reliably achieved through a well-established organometallic strategy: Directed ortho-Metalation (DoM) followed by formylation. This approach offers high regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution on such a polysubstituted ring.

The logical precursor for this synthesis is 1-chloro-3-fluoro-2-methoxybenzene . The methoxy group is a potent ortho-directing group in metalation reactions. However, the fluorine atom also serves as a strong directing group. In this substitution pattern, the most acidic proton is located at the C6 position, between the chloro and methoxy groups, making it the primary site for lithiation.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via DoM.

Detailed Experimental Protocol (Exemplary)

-

Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is maintained under an inert nitrogen atmosphere throughout the reaction.

-

Starting Material Dissolution: Dissolve 1-chloro-3-fluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The choice of a strong lithium base is critical for efficient deprotonation. Lithium diisopropylamide (LDA) can also be used and is often preferred for its reduced nucleophilicity.[4] The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryl lithium intermediate.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. DMF serves as the formyl group source. The reaction is allowed to stir for an additional 2-3 hours at -78 °C.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

Causality and Scientific Integrity

-

Regioselectivity: The use of Directed ortho-Metalation is a deliberate choice to overcome the ambiguous regiochemical outcomes of classical methods like Vilsmeier-Haack or Friedel-Crafts formylation on this electron-rich, multi-substituted ring. The methoxy group is a powerful directing group, ensuring deprotonation occurs at the adjacent C6 position.[1]

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous and inert conditions. Aryl lithium intermediates are highly reactive and will be rapidly quenched by trace amounts of water or oxygen, leading to significantly reduced yields.

-

Low Temperature: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, including the potential for benzyne formation or degradation of the thermally sensitive aryl lithium intermediate.

Part 3: Applications in Drug Discovery

This compound is not an API itself but rather a high-value intermediate. Its utility stems from the aldehyde functionality, which is a gateway to a multitude of chemical transformations, and the specific substitution pattern, which imparts desirable physicochemical properties to the final molecule.

While direct synthetic applications leading to named drug candidates are sparsely documented for this specific CAS number, the utility of its close structural analogs provides a strong indication of its potential.

-

Precursor for Isoxazole-Containing Antibiotics: The closely related 2-chloro-6-fluorobenzaldehyde is a key starting material for the synthesis of penicillinase-resistant antibiotics like flucloxacillin .[5][6] The synthesis involves the construction of a 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole side chain, which is then coupled to the 6-aminopenicillanic acid (6-APA) core. The halogenated phenyl-isoxazole moiety is critical for the drug's ability to resist degradation by bacterial β-lactamase enzymes. The title compound offers an additional methoxy group for chemists to explore structure-activity relationships (SAR) in this class of antibiotics.

-

Knoevenagel Condensation for Bioactive Scaffolds: Benzaldehydes are classic substrates for the Knoevenagel condensation. This reaction, typically catalyzed by a weak base like piperidine, involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile or methyl cyanoacetate).[7] This C-C bond-forming reaction is a reliable method for synthesizing precursors to various copolymers and complex heterocyclic compounds.[7]

Caption: Representative Knoevenagel condensation workflow.

-

Synthesis of Novel Heterocycles: The analog 2-fluoro-3-methoxybenzaldehyde is widely used as a precursor for APIs, particularly in the synthesis of benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines and quinazolines.[8] These scaffolds are prevalent in many classes of therapeutic agents. The title compound provides an additional chlorine atom, which can serve as a synthetic handle for further functionalization (e.g., via cross-coupling reactions) or to modulate the electronic properties and lipophilicity of the target molecule.

Part 4: Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning [1]

-

Hazard Statements:

-

Precautionary Statements (selected): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use.

-

Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

-

Handling and Storage:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Some sources note the compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3]

-

References

-

Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Directed (ortho) Metallation. (n.d.). University of Liverpool. Retrieved January 2, 2026, from [Link]

-

This compound | 149949-29-1. (n.d.). AOBChem. Retrieved January 2, 2026, from [Link]

-

2-Chloro-6-fluorobenzaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

This compound, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Directed ortho Metalation reaction of aryl O-carbamates on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3732314A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]

- 7. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical properties of 2-Chloro-6-fluoro-3-methoxybenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-methoxybenzaldehyde

Introduction

This compound, identified by CAS Number 149949-29-1 , is a polysubstituted aromatic aldehyde. As a member of the benzaldehyde family, which are foundational scaffolds in organic chemistry, this compound's unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts specific reactivity and physical characteristics. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Understanding its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize it in synthetic pathways, ensure purity, and predict its behavior in various chemical environments.

This guide provides a detailed examination of the structural and physical properties of this compound, supported by established analytical methodologies and predictive data modeling.

Core Physicochemical Properties

The fundamental properties of a compound dictate its handling, reactivity, and analytical profile. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.59 g/mol | |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Melting Point | Not available; requires experimental determination. The related isomer, 2-Chloro-6-fluorobenzaldehyde, melts at 32-35 °C. | [2] |

| Solubility | Predicted to be insoluble in water; soluble in common organic solvents such as chloroform, acetone, and ethyl acetate. | N/A |

Structural Elucidation & Spectroscopic Profile

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework.[3] For a novel or specialized compound like this compound, NMR is essential for confirming the substitution pattern on the aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.3 | s (singlet) | Aldehydic proton (-CHO) |

| ~7.2-7.4 | d (doublet) | Aromatic proton (H-5) |

| ~6.9-7.1 | t (triplet) | Aromatic proton (H-4) |

| ~3.9 | s (singlet) | Methoxy protons (-OCH₃) |

Causality: The aldehyde proton appears far downfield due to the strong deshielding effect of the carbonyl group. The methoxy protons are a sharp singlet as they have no adjacent protons. The aromatic protons will exhibit splitting patterns (coupling) based on their relationship to each other and to the fluorine atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | Carbonyl carbon (C=O) |

| ~160 (d) | C-F (Fluorine-bearing carbon) |

| ~155 | C-O (Methoxy-bearing carbon) |

| ~135 (d) | C-Cl (Chlorine-bearing carbon) |

| ~125-130 | Aromatic carbons |

| ~110-115 | Aromatic carbons |

| ~56 | Methoxy carbon (-OCH₃) |

Causality: The carbonyl carbon is highly deshielded. Carbons directly attached to or near the electronegative fluorine atom will appear as doublets due to C-F coupling, a key diagnostic feature.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850, ~2750 | C-H Stretch | Aldehyde (-CHO) |

| ~1700 | C=O Stretch | Aldehyde (Carbonyl) |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether (-OCH₃) |

| ~1100 | C-F Stretch | Aryl Fluoride |

| ~780 | C-Cl Stretch | Aryl Chloride |

Causality: The presence of a strong peak around 1700 cm⁻¹ is definitive proof of the carbonyl group. The pair of weaker bands around 2850/2750 cm⁻¹ (Fermi doublet) is characteristic of the C-H bond in an aldehyde, distinguishing it from a ketone.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[5] The fragmentation of benzaldehydes is well-understood.[6][7]

| m/z Ratio | Fragment | Interpretation |

| 188/190 | [M]⁺ | Molecular ion peak (with ³⁷Cl isotope peak) |

| 187 | [M-H]⁺ | Loss of a hydrogen radical |

| 159 | [M-CHO]⁺ | Loss of the formyl radical |

| 160 | [M-CO]⁺ | Loss of carbon monoxide |

Causality: The molecular ion peak confirms the molecular weight. The M+2 peak, with an intensity approximately one-third of the M+ peak, is a classic indicator of a single chlorine atom. Subsequent fragmentation by loss of stable neutral molecules like CO or radicals like H• is characteristic of aromatic aldehydes.

Experimental Protocols & Methodologies

To ensure scientific rigor, all physicochemical data must be obtained through validated experimental procedures.

Protocol 1: Melting Point Determination

Trustworthiness: The melting point is a robust indicator of purity. A sharp melting range (typically <1°C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.[8]

Methodology (Capillary Method):

-

Sample Preparation: Ensure the solid sample is completely dry.[9] Finely crush a small amount of the crystalline solid into a powder.

-

Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (1-2 mm height).[10] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[9]

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/min) to find a rough range.[8]

-

Accurate Determination: Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a transparent liquid (T₂). The melting range is T₁ - T₂.

Protocol 2: Solubility Assessment

Trustworthiness: A systematic solubility assessment can provide insights into the polarity and the presence of acidic or basic functional groups.[11][12]

Methodology:

-

Setup: For each solvent, add ~25 mg of the compound to a small test tube.

-

Water: Add 0.75 mL of deionized water. Shake vigorously. Observe if the solid dissolves.[13]

-

Aqueous Base (5% NaOH): If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Shake vigorously. Solubility indicates the presence of an acidic functional group (not expected for this compound).[13]

-

Aqueous Acid (5% HCl): If insoluble in water, add 0.75 mL of 5% HCl solution to a fresh sample. Shake vigorously. Solubility indicates the presence of a basic functional group (not expected for this compound).[13]

-

Organic Solvents: Test solubility in solvents like acetone, chloroform, and ethyl acetate using the same procedure. Formation of a homogeneous solution indicates solubility.

Protocol 3: Spectroscopic Sample Preparation

Trustworthiness: Proper sample preparation is critical for acquiring high-quality, reproducible spectroscopic data.[14][15]

¹H and ¹³C NMR Spectroscopy:

-

Weigh 10-20 mg of the compound directly into a clean, dry vial.[16][17]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[16]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the tube and wipe the exterior clean before inserting it into the spectrometer.

FTIR Spectroscopy (KBr Pellet Method):

-

Place 1-2 mg of the compound in an agate mortar.[18]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Gently grind the two solids together with a pestle until a fine, homogeneous powder is formed. The particle size should be less than 2 microns to reduce light scattering.[19]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Visualizations

Diagrams provide an intuitive understanding of molecular structure and analytical processes.

Caption: Chemical structure of this compound.

Sources

- 1. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. scribd.com [scribd.com]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. jascoinc.com [jascoinc.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 17. benchchem.com [benchchem.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzaldehyde: A Key Building Block in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups on the benzaldehyde scaffold, provides a versatile platform for the construction of novel therapeutic agents. The interplay of these functional groups influences the molecule's reactivity and provides medicinal chemists with strategic points for molecular modification. This guide offers a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in chemical synthesis and process development.

Molecular Formula: C₈H₆ClFO₂

Molecular Weight: 188.59 g/mol [1]

CAS Number: 149949-29-1

The presence of the electronegative chlorine and fluorine atoms, along with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solid |

| Molecular Weight | 188.59 g/mol [1] |

| Molecular Formula | C₈H₆ClFO₂ |

| CAS Number | 149949-29-1 |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available in public literature and should be determined empirically for specific applications.

Synthesis of this compound

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available, analogous syntheses of related substituted benzaldehydes suggest plausible routes. One potential strategy involves the multi-step modification of a more readily available starting material. For instance, a plausible, though unconfirmed, synthetic pathway could be adapted from procedures for similar halogenated and methoxylated benzaldehydes.

A hypothetical synthetic workflow is outlined below. It is important to note that this represents a logical synthetic approach rather than a validated, published protocol.

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. The specific combination of chloro, fluoro, and methoxy groups in this compound makes it a particularly interesting starting material for accessing novel chemical space.

The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification through cross-coupling reactions. The methoxy group can influence solubility and also serve as a handle for demethylation to a phenol, allowing for another point of diversification.

While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are present in various classes of biologically active molecules. Its utility is primarily as a precursor for more complex heterocyclic systems, which are scaffolds for numerous active pharmaceutical ingredients (APIs).

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the substitution pattern on the aromatic ring. The aldehyde proton typically appears as a singlet around 9-10 ppm in the ¹H NMR spectrum. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group will present as a singlet around 3-4 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is characteristically found downfield.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aldehyde C=O stretch (typically around 1700 cm⁻¹) and C-H stretch, as well as absorptions corresponding to the aromatic ring and the C-Cl, C-F, and C-O bonds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups offers multiple avenues for the creation of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the development of new and innovative pharmaceutical agents. As research in medicinal chemistry continues to advance, the importance of such specialized intermediates is likely to grow.

References

- 2-Chloro-6-fluoro-3-methylbenzaldehyde Safety Data Sheet. (2024-02-10).

- ChemicalBook: 2-chloro-3-fluoro-6-hydroxybenzaldehyde synthesis.

-

PubChem: 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. PubChem Compound Summary for CID 3774463. Retrieved from [Link]

- Benchchem: A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde. (2025). Retrieved from a technical guide on synthesis routes.

- Benchchem: A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. (2025).

- Ossila: 2-Fluoro-3-methoxybenzaldehyde.

- Google Patents: CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. (2012-08-01).

- Wikipedia: 2-Chloro-6-fluorobenzaldehyde.

- PubChemLite: this compound (C8H6ClFO2).

- Matrix Scientific: 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde.

- Benchchem: Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide. (2025).

- 2-Fluoro-3-methoxybenzaldehyde Safety Data Sheet. (2023-08-16).

- Material Science Research India: Vibrational Spectral Studies of 2-Chloro-6-Fluoro Benzaldehyde.

- Google Patents: CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde. (2014-05-28).

-

PubChem: 2-Chloro-6-fluoro-3-(2-fluoroethoxy)benzaldehyde. National Center for Biotechnology Information. PubChem Compound Summary for CID 58402566. Retrieved from [Link]

- Benchchem: Proper Disposal of 2-Chloro-6-fluorobenzaldehyde: A Comprehensive Guide. (2025).

- Sigma-Aldrich: 2-Fluoro-4-methoxybenzaldehyde.

- Sigma-Aldrich: 3-Fluoro-4-methoxybenzaldehyde.

- Sigma-Aldrich: 2-Fluoro-3-methoxybenzaldehyde.

- Echemi: 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde SDS.

Sources

A Spectroscopic Guide to 2-Chloro-6-fluoro-3-methoxybenzaldehyde: An In-depth Technical Analysis

Molecular Structure and Predicted Spectroscopic Behavior

2-Chloro-6-fluoro-3-methoxybenzaldehyde possesses a unique substitution pattern on the benzene ring that influences its electronic environment and, consequently, its interaction with various spectroscopic techniques. The presence of a strongly electronegative fluorine atom, a moderately electronegative and bulky chlorine atom, an electron-donating methoxy group, and an electron-withdrawing aldehyde group creates a complex interplay of electronic and steric effects. These effects govern the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₂ | N/A |

| Monoisotopic Mass | 188.00403 Da | [1] |

| CAS Number | 149949-29-1 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predicted analysis of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the two aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ~10.3 | Singlet (or very narrow triplet) | - | Aldehydic proton (CHO) |

| ~7.3-7.5 | Doublet of doublets | ~8-9 (³JH-H), ~1-2 (⁴JH-F) | Aromatic proton (H5) |

| ~7.0-7.2 | Doublet of doublets | ~8-9 (³JH-H), ~4-5 (³JH-F) | Aromatic proton (H4) |

| ~3.9 | Singlet | - | Methoxy protons (OCH₃) |

Interpretation:

-

Aldehydic Proton: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. It will likely appear as a sharp singlet, although a small coupling to the fluorine atom (⁵JH-F) might cause slight broadening or a very narrow multiplet.

-

Aromatic Protons: The two aromatic protons are not chemically equivalent and are expected to appear as an AX spin system, further complicated by coupling to the fluorine atom. The proton at position 5 (H5) is ortho to a chlorine atom and meta to the aldehyde and methoxy groups. The proton at position 4 (H4) is ortho to the methoxy group and meta to the chlorine and aldehyde groups. Both will appear as doublets of doublets due to ortho coupling with each other (³JH-H) and coupling to the fluorine atom (³JH-F and ⁴JH-F).

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit a large one-bond coupling (¹JC-F), and other nearby carbons will show smaller couplings.

Table 3: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) | Assignment |

| ~188 | Doublet, ~3-5 | Carbonyl carbon (C=O) |

| ~160 | Doublet, ~250-260 | C6 (C-F) |

| ~155 | Singlet | C3 (C-OCH₃) |

| ~135 | Doublet, ~3-5 | C1 (C-CHO) |

| ~125 | Doublet, ~15-20 | C2 (C-Cl) |

| ~120 | Doublet, ~5-10 | C5 |

| ~115 | Doublet, ~20-25 | C4 |

| ~56 | Singlet | Methoxy carbon (OCH₃) |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon will be significantly downfield and may show a small coupling to the fluorine atom.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the highly electronegative fluorine (C6) will be significantly downfield and will show a large one-bond C-F coupling constant. The carbon attached to the methoxy group (C3) will also be downfield. The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.

-

Methoxy Carbon: The methoxy carbon will appear in the typical upfield region for such groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.

-

Instrument Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1700-1720 | Strong, sharp | C=O stretch (conjugated aldehyde) |

| ~1580, ~1470 | Medium-strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (methoxy) |

| ~1100-1000 | Strong | C-F stretch |

| ~800-750 | Strong | C-Cl stretch |

Interpretation:

-

C-H Stretches: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic aldehydic C-H stretches, often appearing as a pair of bands (a Fermi doublet), are diagnostic for the aldehyde functional group.

-

Carbonyl Stretch: A strong, sharp absorption band in the region of 1700-1720 cm⁻¹ is the most prominent feature and is indicative of the C=O stretch of an aromatic aldehyde. Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.

-

Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O, C-F, and C-Cl Stretches: Strong bands corresponding to the stretching vibrations of the C-O bond of the methoxy group, the C-F bond, and the C-Cl bond are expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Methodology:

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

For Electron Ionization (EI-MS), the following fragments are predicted for this compound.

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Predicted Ion | Comments |

| 188/190 | [M]⁺ | Molecular ion peak. The M+2 peak at 190 with ~1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom. |

| 187/189 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |

| 159/161 | [M-CHO]⁺ | Loss of the formyl radical. |

| 144/146 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |

| 77 | [C₆H₅]⁺ | A common fragment for substituted benzenes, though less likely here due to the substituents. |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 188. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 190 with roughly one-third the intensity of the m/z 188 peak. This isotopic pattern is a key indicator of a monochlorinated compound.

-

Fragmentation Pathways: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-H]⁺) and the loss of the entire formyl radical ([M-CHO]⁺). Further fragmentation of the methoxy group is also anticipated.

Experimental Protocol for Mass Spectrometry

Gas Chromatography coupled with Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS System:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250-280 °C.

-

GC Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: A typical temperature program would be to hold at 50 °C for 1 minute, then ramp at 10-20 °C/min to 280 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: Maintain at approximately 230 °C.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of the compound. The mass spectrum corresponding to this peak can then be analyzed for the molecular ion and fragmentation pattern.

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide has provided a detailed, albeit theoretical, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers working with this compound. The complex interplay of the chloro, fluoro, and methoxy substituents results in a unique spectral fingerprint. While these predictions are based on well-established principles, experimental verification remains essential for definitive structural confirmation. This guide serves as a valuable resource for anticipating and interpreting the spectral data of this and structurally related molecules.

References

-

PubChemLite. This compound (C8H6ClFO2). [Link]

Sources

The Solubility Profile of 2-Chloro-6-fluoro-3-methoxybenzaldehyde: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-6-fluoro-3-methoxybenzaldehyde, a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical prediction and practical experimental guidance to facilitate its use in various organic solvent systems.

Introduction: Understanding the Molecule

This compound is a polysubstituted aromatic aldehyde. Its chemical structure, characterized by the presence of a formyl group, a chlorine atom, a fluorine atom, and a methoxy group on the benzene ring, dictates its physicochemical properties and, consequently, its solubility behavior. The interplay of these functional groups—their polarity, hydrogen bonding capability, and steric effects—results in a nuanced solubility profile that is critical for optimizing reaction conditions, purification processes, and formulation development.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical Properties and Predicted Solubility

The molecule possesses both polar and non-polar characteristics. The aldehyde (-CHO) and methoxy (-OCH3) groups, along with the electronegative chlorine and fluorine atoms, introduce polarity. The benzene ring, however, is non-polar. The aldehyde group's oxygen can act as a hydrogen bond acceptor.[2][3]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of these solvents can act as a hydrogen bond donor to the aldehyde and methoxy oxygens, and their overall polarity is compatible with the polar groups on the benzaldehyde. A related compound, 2-Chloro-6-fluorobenzaldehyde, is known to be soluble in methanol and ethanol.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the analyte. The absence of a hydrogen-bond-donating group on the solvent is not expected to be a major hindrance to solubility. |

| Non-Polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The significant polarity introduced by the chloro, fluoro, methoxy, and aldehyde groups is expected to make the molecule less compatible with non-polar solvents. The non-polar benzene ring may allow for some limited solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents have a moderate polarity and can effectively solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility

The following protocols provide robust methods for the quantitative determination of the solubility of this compound in various organic solvents.

Gravimetric Method

This is a fundamental and widely applicable method for determining solubility.

Workflow for Gravimetric Solubility Determination

Caption: A stepwise workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled environment (e.g., an incubator shaker or a water bath) and agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Isolation of the Saturated Solution:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried residue.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the container with the residue minus the initial weight of the empty container.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

High-Performance Liquid Chromatography (HPLC) Method

For more precise measurements, especially for sparingly soluble compounds, an HPLC-based method is recommended.

Workflow for HPLC-Based Solubility Determination

Caption: A workflow for determining solubility using HPLC.

Step-by-Step Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent or a compatible solvent system.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Inject each standard solution into an HPLC system equipped with a suitable column and detector (e.g., a UV detector set to an appropriate wavelength for the analyte).

-

Plot the peak area (or height) against the concentration of the standard solutions to generate a calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system under the same conditions used for the standards.

-

-

Calculation:

-

Determine the concentration of the diluted solution by interpolating its peak area on the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound.

-

Conclusion

The solubility of this compound is a critical parameter for its effective utilization in research and development. Based on its molecular structure, it is predicted to be soluble in polar organic solvents, particularly polar protic solvents like methanol and ethanol, and likely soluble in polar aprotic and halogenated solvents. Its solubility is expected to be limited in non-polar solvents. For precise quantitative data, the experimental protocols detailed in this guide should be followed. The choice of method will depend on the required accuracy and the expected solubility range.

References

-

GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. [Link]

-

BYJU'S. Aldehyde Group. [Link]

-

Allen Institute. Aldehyde- General Structure, Classification, Properties and Faqs. [Link]

-

eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

-

PubChem. 2-Chloro-6-fluorobenzaldehyde. [Link]

-

eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

-

PubChem. 2-Fluoro-3-methoxybenzaldehyde. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

-

NIH. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

ResearchGate. QSAR-based solubility model for drug-like compounds. [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

Sources

- 1. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Chloro-6-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methoxybenzaldehyde, a substituted aromatic aldehyde, represents a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers medicinal chemists a versatile scaffold for generating novel compounds with potential therapeutic applications. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides an in-depth analysis of the safety data associated with this compound, offering practical, field-proven insights for its safe handling, storage, and emergency management.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. This data informs storage conditions, potential reactivity, and appropriate emergency response measures.

| Property | Value | Source |

| CAS Number | 149949-29-1 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.59 g/mol | [1] |

| Appearance | Not specified | |

| Odor | Not specified |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following classifications and statements are based on the available Safety Data Sheet.

Signal Word: Warning[1]

Hazard Pictograms:

Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure risk and maintain the chemical's stability.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind recommending specific engineering controls and PPE lies in the compound's irritant nature. The primary objective is to create a barrier between the researcher and the chemical.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is a critical step to mitigate the risk of respiratory irritation by controlling airborne concentrations.

-

Eye Protection: Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are mandatory. The aldehyde functional group can be particularly irritating to mucous membranes, and direct eye contact can lead to serious irritation.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use. Given that the compound is a skin irritant, glove integrity is non-negotiable.

-

Skin and Body Protection: A standard laboratory coat should be worn to protect against accidental skin contact. For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

Storage Requirements

-

Container: Keep the container tightly closed to prevent the release of vapors and to protect the compound from atmospheric moisture.

-

Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. The rationale for this is to prevent unwanted and potentially hazardous reactions.

Emergency Procedures: A Self-Validating System

A robust emergency plan is a self-validating system, meaning its effectiveness is demonstrated through drills and clear, actionable steps.

First-Aid Measures

The immediate first-aid response is critical in minimizing the adverse effects of exposure.

-

Inhalation: If respiratory irritation occurs, immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.

-

Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, the following workflow ensures a systematic and safe cleanup process.

Caption: Workflow for Accidental Spill Response.

Experimental Protocol: Safe Weighing and Dispensing of this compound

This protocol outlines a self-validating method for handling the solid material, minimizing exposure risks.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don the required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Place a calibrated analytical balance inside the fume hood.

-

Prepare a clean, tared weighing vessel.

-

-

Dispensing:

-

Retrieve the container of this compound from its storage location.

-

Inside the fume hood, carefully open the container.

-

Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid generating dust. If the material is a fine powder, perform this step slowly and deliberately.

-

Securely close the primary container.

-

-

Cleanup:

-

Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-moistened cloth (e.g., ethanol or isopropanol).

-

Dispose of the cleaning cloth and any contaminated gloves in the appropriate solid hazardous waste container.

-

-

Post-Handling:

-

Remove gloves and wash hands thoroughly with soap and water.

-

Conclusion

This compound is a valuable reagent in synthetic chemistry. Its potential as a skin, eye, and respiratory irritant necessitates a comprehensive and proactive approach to safety. By understanding its properties, adhering to stringent handling protocols, and being prepared for emergencies, researchers can confidently and safely utilize this compound to advance their scientific endeavors. The integration of engineering controls, appropriate personal protective equipment, and well-defined experimental procedures forms a multi-layered safety system that is essential for a productive and secure research environment.

References

Sources

A Comprehensive Technical Guide to Sourcing 2-Chloro-6-fluoro-3-methoxybenzaldehyde for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide serves as a crucial resource for the procurement and application of 2-Chloro-6-fluoro-3-methoxybenzaldehyde (CAS No. 149949-29-1), a key building block in the synthesis of novel pharmaceutical compounds. This document provides a detailed overview of reputable commercial suppliers, critical quality control parameters, and best practices for handling and storage. Furthermore, a representative experimental protocol utilizing this aldehyde is detailed, offering practical insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a polysubstituted aromatic aldehyde of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a reactive aldehyde group and strategically placed chloro, fluoro, and methoxy moieties, makes it a versatile precursor for the synthesis of complex heterocyclic systems and other intricate molecular architectures. The interplay of these functional groups allows for a wide range of chemical transformations, enabling the construction of novel scaffolds with potential therapeutic applications.

The fluorinated nature of this compound is particularly noteworthy. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. As such, this compound represents a valuable starting material for the development of next-generation therapeutics.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and manufacturing.

| Property | Value |

| CAS Number | 149949-29-1[1][2][3][4] |

| Molecular Formula | C₈H₆ClFO₂[1][2] |

| Molecular Weight | 188.58 g/mol [2] |

| Purity | Typically ≥96-97%[1][5] |

| Synonyms | Benzaldehyde, 2-chloro-6-fluoro-3-methoxy-[2] |

Commercially Available Suppliers: A Comparative Analysis

The selection of a reliable supplier is a critical step in the procurement process, directly impacting the quality and reproducibility of experimental results. The following table provides a comparative overview of reputable commercial suppliers of this compound.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (MilliporeSigma) | Information not readily available | Inquire for details | A well-established supplier with a broad range of research chemicals.[4] |

| Combi-Blocks | 96% | Inquire for details | Specializes in providing a wide array of building blocks for combinatorial chemistry and drug discovery.[1][3] |

| AOBChem | Information not readily available | Inquire for details | A global supplier of research chemicals and pharmaceutical intermediates. |

| ChemicalBook | Varies by supplier | Varies by supplier | An online platform that connects buyers with numerous chemical manufacturers and suppliers.[2] |

| Thermo Scientific Alfa Aesar | 97% | Inquire for details | A leading provider of research chemicals, metals, and materials.[5] |

Best Practices for Procurement and Handling

Supplier Vetting and Quality Assurance

When sourcing this compound, it is imperative to:

-

Request a Certificate of Analysis (CoA): The CoA should confirm the identity and purity of the compound, typically determined by ¹H NMR, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Inquire about Lot-to-Lot Consistency: For long-term projects, ensuring consistency between different batches is crucial for reproducible results.

-

Evaluate Supplier Reputation: Choose suppliers with a proven track record of providing high-quality chemical reagents to the pharmaceutical and research communities.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

The procurement and handling workflow can be visualized as follows:

Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

This protocol details the demethylation of this compound to its corresponding hydroxy derivative, a common transformation in the synthesis of more complex molecules.

Materials and Reagents

-

This compound

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Aqueous sodium bicarbonate solution

-

Sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a three-neck flask equipped with a nitrogen inlet, thermometer, and addition funnel, dissolve this compound in dichloromethane.

-

Cooling: Cool the reaction mixture to between -70°C and -78°C using an acetone/dry ice bath.

-

Addition of Boron Tribromide: Slowly add a solution of boron tribromide in dichloromethane to the reaction mixture over a period of one hour, maintaining the low temperature.

-

Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of methanol over 30 minutes.

-

Workup: Stir the mixture at room temperature for 20 minutes. Remove the solvents under reduced pressure. Dilute the residue with dichloromethane and wash with aqueous sodium bicarbonate solution, followed by water.

-

Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-fluoro-6-hydroxybenzaldehyde.[6]

The synthetic pathway can be represented as follows:

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical industry. A careful and well-informed procurement strategy, coupled with safe handling practices, is essential for successful research and development outcomes. This guide provides the necessary information for researchers to confidently source and utilize this important chemical intermediate in their synthetic endeavors.

References

-

This compound. (n.d.). AOBChem. Retrieved January 2, 2026, from [Link]

-

This compound | 149949-29-1. (n.d.). AOBChem. Retrieved January 2, 2026, from [Link]

Sources

- 1. labfind.co.kr [labfind.co.kr]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. 2-chloro-3-fluoro-6-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Purity Analysis of 2-Chloro-6-fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of purity for pharmaceutical intermediates like 2-Chloro-6-fluoro-3-methoxybenzaldehyde is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the rigorous purity analysis of this key building block. We will explore the strategic implementation of orthogonal analytical techniques, delve into detailed experimental protocols, and explain the scientific rationale behind the methodological choices. This document is designed to serve as a practical, in-depth resource, grounding every recommendation in authoritative standards and field-proven expertise.

Introduction: The Critical Role of Purity

This compound (C₈H₆ClFO₂) is a substituted benzaldehyde derivative that serves as a vital intermediate in the synthesis of various pharmaceutical compounds.[1] Its specific arrangement of chloro, fluoro, and methoxy groups makes it a versatile precursor for creating complex molecular architectures found in modern therapeutics.[2][3] The purity of this starting material directly impacts the impurity profile of the final drug substance. Even trace amounts of process-related impurities or degradation products can lead to downstream reaction failures, reduced yields, or the formation of potentially toxic byproducts.

Therefore, a robust, multi-faceted analytical strategy is essential. This guide champions an orthogonal approach , where multiple analytical techniques based on different physicochemical principles are employed to build a complete and trustworthy purity profile. No single method is sufficient; instead, the convergence of data from several techniques provides the highest degree of confidence.

Impurity Profiling: Know Your Enemy

Effective purity analysis begins with a theoretical understanding of potential impurities. These can arise from several sources:

-

Starting Materials: Unreacted 2-chloro-6-fluorotoluene.[4][5][6]

-

Intermediates: Incompletely converted chlorinated intermediates such as 2-chloro-6-fluorobenzyl chloride.[4][6]

-

By-products: Isomeric variants or compounds formed from side reactions.

-

Reagents: Residues from catalysts or solvents used in the synthesis and purification steps.[4]

-

Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid (2-chloro-6-fluoro-3-methoxybenzoic acid).

Understanding the synthesis route is paramount for predicting these impurities.[4][5][6] A common industrial method involves the photochlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[5][6] This process can leave behind various chlorinated intermediates if the reaction is not driven to completion.[4]

The Orthogonal Analytical Workflow

A comprehensive purity assessment relies on the integration of data from multiple, complementary analytical techniques. Each method provides a unique piece of the puzzle, and their combined results offer a validated and reliable purity value.

Caption: Orthogonal workflow for comprehensive purity analysis.

Core Analytical Methodologies: Protocols and Rationale

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for purity and impurity profiling of non-volatile organic compounds.[7][8] Reverse-phase HPLC separates molecules based on their hydrophobicity, making it ideal for a moderately polar compound like this compound.[8]

Expertise & Rationale: A Diode Array Detector (DAD) is chosen for its ability to provide UV spectra for each peak. This is invaluable for peak tracking, assessing peak purity, and tentatively identifying impurity classes based on their chromophores. The mobile phase is buffered with a weak acid to ensure that any acidic or basic impurities are in a single, non-ionized state, resulting in sharp, symmetrical peaks.

Experimental Protocol: HPLC for Purity and Related Substances

-

Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further with a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL.[8]

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 40% B, increase to 80% B over 20 minutes, hold for 5 minutes, return to 40% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD, monitor at 254 nm.[9]

-

-

Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all peaks. Identify and quantify any impurities relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[10] It separates compounds based on their boiling points and interaction with the GC column, followed by detection with a mass spectrometer that provides mass information for structural elucidation.[11]

Expertise & Rationale: This technique is complementary to HPLC, as it excels at detecting low-boiling-point impurities, such as residual starting materials (e.g., 2-chloro-6-fluorotoluene) or volatile by-products that might not be well-retained by reverse-phase HPLC.[10][12] Electron Ionization (EI) is used to generate reproducible fragmentation patterns that can be searched against spectral libraries (like NIST) for confident identification.[10]

Experimental Protocol: GC-MS for Volatile Impurities

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.[11]

-

Chromatographic Conditions:

-

Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection: 1 µL, split ratio 50:1.

-

Oven Program: Hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify based on relative peak area.

Quantitative NMR (qNMR)

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a compound without needing a reference standard of the analyte itself.[13][14][15] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14][16] By comparing the integral of a known analyte peak to the integral of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[15][17]

Expertise & Rationale: qNMR serves as an essential orthogonal technique to chromatography.[13][15] While HPLC and GC provide relative purity (area %), qNMR provides an absolute mass purity. It is particularly valuable because it is insensitive to the presence of non-proton-containing impurities (like inorganic salts) or impurities that may not have a UV chromophore for HPLC detection.

Experimental Protocol: ¹H qNMR for Absolute Purity

-

Instrumentation: NMR Spectrometer (≥400 MHz recommended).

-

Materials:

-

Analyte: this compound.

-

Internal Standard (IS): Certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). Choose a standard with sharp singlets that do not overlap with analyte signals.

-

Solvent: Deuterated chloroform (CDCl₃).

-

-

Sample Preparation:

-

Accurately weigh ~15 mg of the analyte into a vial.

-

Accurately weigh ~10 mg of the internal standard into the same vial.

-

Dissolve both completely in ~0.7 mL of CDCl₃.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5x the longest T₁ of both analyte and standard) to ensure full signal relaxation.

-

-

Data Processing & Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton, -CHO) and a signal for the internal standard.

-

Calculate the purity using the following equation[15][16]: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

-

Complementary Analyses

Elemental Analysis (CHN)

-

Principle: This technique involves the combustion of the sample to convert carbon, hydrogen, and nitrogen into CO₂, H₂O, and N₂ gases, which are then quantified.[18][19]

-

Purpose: It provides a fundamental check on the compound's empirical formula.[20] The measured weight percentages of C and H should agree with the theoretical values for C₈H₆ClFO₂ within an accepted deviation (typically ±0.4%).[20] This confirms the basic elemental composition and flags gross impurities that would alter the C:H ratio.[18][20]

Residual Solvent Analysis (Headspace GC)

-

Principle: As mandated by pharmacopeias like the USP, residual solvents must be controlled.[21][22] Headspace GC involves heating a sample in a sealed vial and injecting the vapor phase into a GC system. This is the preferred method for analyzing residual solvents from the manufacturing process.[23]

-

Purpose: To identify and quantify any residual organic solvents (e.g., toluene, ethyl acetate) remaining from the synthesis and purification. Limits for these solvents are strictly defined by guidelines such as USP <467> and ICH Q3C.[23][24]